molecular formula C19H24N4O2 B6790110 N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6790110
M. Wt: 340.4 g/mol
InChI Key: YZOYTSHWTUMDDF-UHFFFAOYSA-N
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Description

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a chromene ring, an imidazole ring, and a pyrrolidine ring, making it structurally complex and potentially useful in various scientific and industrial applications.

Properties

IUPAC Name

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-4-3-5-14-10-16(12-25-17(13)14)21-19(24)23-8-6-15(11-23)18-20-7-9-22(18)2/h3-5,7,9,15-16H,6,8,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOYTSHWTUMDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)NC(=O)N3CCC(C3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Chromene Ring: The chromene ring can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the chromene, imidazole, and pyrrolidine moieties. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural complexity suggests it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The chromene ring can interact with hydrophobic pockets in proteins, while the imidazole and pyrrolidine rings can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Lacks the 8-methyl group on the chromene ring.

    N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(imidazol-2-yl)pyrrolidine-1-carboxamide: Lacks the methyl group on the imidazole ring.

Uniqueness

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of both methyl groups on the chromene and imidazole rings. These methyl groups can influence the compound’s reactivity and binding affinity, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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